molecular formula C24H25NO6 B11019325 (2S)-2-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid

(2S)-2-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid

Cat. No.: B11019325
M. Wt: 423.5 g/mol
InChI Key: JUWNHTQEZSYOSE-IBGZPJMESA-N
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Description

(2S)-2-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-2-one core, a phenylpropanoic acid moiety, and an amide linkage, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Chromen-2-one Core: This step involves the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate aldehyde under acidic conditions to form the chromen-2-one structure.

    Introduction of the Propyl Group: The chromen-2-one core is then alkylated using a propyl halide in the presence of a base, such as potassium carbonate, to introduce the propyl group at the 4-position.

    Formation of the Amide Linkage: The chromen-2-one derivative is reacted with an acyl chloride to form an ester, which is subsequently converted to the corresponding amide using an amine.

    Coupling with Phenylpropanoic Acid: The final step involves coupling the amide intermediate with phenylpropanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the chromen-2-one and amide moieties can be reduced to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid, halogens, Lewis acids as catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols, amines.

    Substitution: Nitro, halo derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential bioactivity. The chromen-2-one core is known for its antioxidant and anti-inflammatory properties, making it a candidate for drug discovery and development. Researchers may investigate its effects on various biological pathways and its potential as a therapeutic agent.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its structural features suggest potential applications in the treatment of diseases related to oxidative stress and inflammation. Preclinical studies may focus on its efficacy, safety, and mechanism of action.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as UV-absorbing agents or antioxidants for polymers. Its synthesis and functionalization could lead to the creation of high-performance materials for various applications.

Mechanism of Action

The mechanism of action of (2S)-2-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid likely involves its interaction with molecular targets such as enzymes or receptors. The chromen-2-one core may act as an antioxidant by scavenging free radicals and reducing oxidative stress. The amide linkage and phenylpropanoic acid moiety may contribute to its binding affinity and specificity for certain biological targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds with a chromen-2-one core, such as warfarin and esculetin, are known for their anticoagulant and antioxidant properties.

    Phenylpropanoic Acid Derivatives: Compounds like ibuprofen and naproxen, which contain a phenylpropanoic acid moiety, are widely used as nonsteroidal anti-inflammatory drugs (NSAIDs).

Uniqueness

(2S)-2-({2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}amino)-3-phenylpropanoic acid is unique due to its combination of a chromen-2-one core and a phenylpropanoic acid moiety linked by an amide bond. This structural arrangement may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

(2S)-2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C24H25NO6/c1-3-7-17-13-22(27)31-23-15(2)20(11-10-18(17)23)30-14-21(26)25-19(24(28)29)12-16-8-5-4-6-9-16/h4-6,8-11,13,19H,3,7,12,14H2,1-2H3,(H,25,26)(H,28,29)/t19-/m0/s1

InChI Key

JUWNHTQEZSYOSE-IBGZPJMESA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

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